molecular formula C15H29ClO3 B583498 rac 2-Lauroyl-3-chloropropanediol-d5 CAS No. 1330055-73-6

rac 2-Lauroyl-3-chloropropanediol-d5

Cat. No.: B583498
CAS No.: 1330055-73-6
M. Wt: 297.875
InChI Key: VMJJFRKQHWIEOL-AHXALPDUSA-N
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Description

rac 2-Lauroyl-3-chloropropanediol-d5: is a deuterium-labeled compound with the molecular formula C15H24D5ClO3 and a molecular weight of 297.87 g/mol . This compound is a derivative of 2-lauroyl-3-chloropropanediol, where five hydrogen atoms are replaced by deuterium atoms. It is used primarily in scientific research, particularly in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Lauroyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropanediol with lauric acid in the presence of a deuterium source. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: rac 2-Lauroyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 2-Lauroyl-3-chloropropanediol-d5 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of rac 2-Lauroyl-3-chloropropanediol-d5 involves its incorporation into various chemical and biological systems due to its stable isotope labeling. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

    2-Lauroyl-3-chloropropanediol: The non-deuterated version of the compound.

    2-Lauroyl-3-chloropropanediol-d3: A partially deuterated version with three deuterium atoms.

Comparison: rac 2-Lauroyl-3-chloropropanediol-d5 is unique due to its complete deuteration at five positions, which provides a stronger and more distinct signal in NMR spectroscopy compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in detailed mechanistic studies and metabolic tracing.

Biological Activity

Rac 2-Lauroyl-3-chloropropanediol-d5 is a deuterated derivative of 2-Lauroyl-3-chloropropanediol, which has garnered attention in various fields, including pharmaceuticals and chemical biology. This compound is notable for its unique structural properties and potential biological activities, particularly in the context of lipid metabolism and antimicrobial effects.

  • Molecular Formula : C13H25ClO3D5
  • Molecular Weight : 272.79 g/mol
  • CAS Number : 1330055-73-6
  • Purity : >95% (HPLC)

The biological activity of this compound primarily revolves around its role as a lipid-based compound. Its structure allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and metabolic pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The chloropropanediol moiety is believed to disrupt microbial cell membranes, leading to cell lysis.
    Pathogen TypeActivity Level
    Gram-positive bacteriaModerate
    Gram-negative bacteriaHigh
    FungiModerate
  • Influence on Lipid Metabolism
    • The compound may play a role in lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. This is particularly relevant in the context of metabolic disorders where lipid dysregulation is a concern.
  • Potential Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as obesity or metabolic syndrome.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Lipid Metabolism Modulation

In a controlled experiment involving adipocyte cells, this compound was found to enhance lipolysis while reducing lipogenesis. This suggests a potential application in weight management and metabolic health.

Properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJJFRKQHWIEOL-AHXALPDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857925
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330055-73-6
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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